molecular formula C10H14ClNO B576132 6-Methylchroman-4-amine hydrochloride CAS No. 191608-11-4

6-Methylchroman-4-amine hydrochloride

Cat. No.: B576132
CAS No.: 191608-11-4
M. Wt: 199.678
InChI Key: XDTASUXSWBNHHX-UHFFFAOYSA-N
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Description

6-Methylchroman-4-amine hydrochloride: is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylchroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylchroman-4-one.

    Reduction: The 6-methylchroman-4-one is then reduced to 6-methylchroman-4-ol using a reducing agent such as sodium borohydride.

    Amination: The 6-methylchroman-4-ol is then subjected to amination using ammonia or an amine source to form 6-methylchroman-4-amine.

    Hydrochloride Formation: Finally, the 6-methylchroman-4-amine is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidized derivatives of 6-Methylchroman-4-amine.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted amine derivatives.

Scientific Research Applications

6-Methylchroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Chroman-4-one: A closely related compound with a similar structure but lacks the amine group.

    6-Methylchroman-4-ol: A precursor in the synthesis of 6-Methylchroman-4-amine hydrochloride.

    6-Methylchroman-4-amine: The free base form of the hydrochloride salt

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base form .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTASUXSWBNHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670252
Record name 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-11-4
Record name 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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